(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-3-yl)boronic acid
Description
(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-3-yl)boronic acid is a boronic acid-functionalized carbazole derivative featuring a biphenyl backbone. The carbazole moiety, known for its electron-rich and rigid structure, is linked to the 3-position of the biphenyl group, while the boronic acid substituent resides at the adjacent biphenyl position. This compound serves as a critical building block in Suzuki-Miyaura cross-coupling reactions for synthesizing organic semiconductors, pharmaceuticals, and optoelectronic materials . Its structure enables precise conjugation tuning, making it valuable in organic light-emitting diodes (OLEDs) and drug discovery .
Properties
IUPAC Name |
[3-(3-carbazol-9-ylphenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-9-5-7-17(15-19)18-8-6-10-20(16-18)26-23-13-3-1-11-21(23)22-12-2-4-14-24(22)26/h1-16,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCRTDZVBDXDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-3-yl)boronic acid typically involves the following steps :
Starting Materials: The synthesis begins with 9H-carbazole and 1-bromo-3-iodobenzene.
Reaction Conditions: These starting materials are reacted in the presence of copper(I) iodide (CuI), ethylenediamine, potassium phosphate (K3PO4), and toluene as the solvent.
Procedure: The mixture is refluxed for 23 hours, followed by cooling to room temperature. The reaction mixture is then extracted with dichloromethane (DCM) and water. The organic layer is dried over magnesium sulfate (MgSO4) and concentrated to yield the desired product.
Industrial Production Methods
While specific industrial production methods for (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-3-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-3-yl)boronic acid can undergo various chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronic acid group with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The carbazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Electrophiles such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Suzuki Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Nitro or halogenated derivatives of the carbazole moiety.
Scientific Research Applications
(3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-3-yl)boronic acid has several scientific research applications :
Materials Science: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules.
Organic Synthesis: It is employed in the formation of complex organic molecules through cross-coupling reactions.
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Mechanism of Action
The mechanism of action of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-3-yl)boronic acid largely depends on its application . In organic synthesis, the boronic acid group participates in the formation of carbon-carbon bonds through Suzuki coupling reactions. The carbazole moiety can engage in π-π stacking interactions, which are crucial in materials science applications, particularly in the formation of organic semiconductors.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Functional Group Variations
(a) Boronic Acid vs. Boronic Ester Derivatives
The pinacol boronic ester derivative, 9-([1,1'-biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS: C₃₀H₂₈BNO₂), demonstrates enhanced stability compared to the boronic acid form. Boronic esters are less prone to protodeboronation and hydrolysis, making them preferable for long-term storage and harsh reaction conditions. However, the boronic acid form offers higher reactivity in aqueous Suzuki couplings .
(b) Positional Isomers
- This impacts charge transport properties in OLED host materials .
- 9-tert-Butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic Acid : N-Boc protection mitigates unwanted side reactions during cross-coupling, but introduces steric bulk that may lower reaction yields compared to the unprotected target compound .
Electronic and Optoelectronic Modifications
(a) Cyano-Functionalized Derivatives
Compounds like CNmCBPCN (9-(3'-(9H-carbazol-9-yl)-5-cyano-[1,1'-biphenyl]-3-yl)-9H-carbazole-3-carbonitrile) incorporate electron-withdrawing cyano groups, which lower the LUMO energy and improve electron transport in OLEDs. In contrast, the target compound’s boronic acid group primarily serves as a synthetic handle rather than directly modulating optoelectronic properties .
(b) Halogenated Analogs
9-([1,1'-biphenyl]-3-yl)-3-bromo-9H-carbazole replaces the boronic acid with a bromine atom, enabling Ullmann or Buchwald-Hartwig couplings. While brominated derivatives are less versatile in cross-coupling scope, they offer compatibility with nickel- or copper-catalyzed reactions .
Performance in Cross-Coupling Reactions
Thermal and Photophysical Properties
- Thermal Stability: Carbazole derivatives generally exhibit high thermal stability (>300°C).
Biological Activity
(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-3-yl)boronic acid, with the CAS number 854952-42-4, is an organic compound characterized by a boronic acid group attached to a biphenyl structure that incorporates a carbazole moiety. This compound has garnered attention for its potential biological activities and applications in various fields, including materials science and pharmaceuticals.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | [3-(3-carbazol-9-ylphenyl)phenyl]boronic acid |
| Molecular Formula | C24H18BNO2 |
| Molecular Weight | 378.20 g/mol |
| Melting Point | Not widely documented |
The unique electronic and steric properties of this compound arise from its specific substitution pattern, making it valuable in organic synthesis and biological applications.
The biological activity of this compound primarily involves its role in medicinal chemistry, particularly as a building block for the synthesis of biologically active compounds. The boronic acid functionality allows it to interact with various biological targets, including enzymes and receptors.
Pharmacological Applications
Research indicates that compounds containing boronic acid groups can exhibit diverse pharmacological activities:
- Anticancer Activity : Studies have shown that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. This mechanism is crucial for the development of novel anticancer agents.
- Antimicrobial Properties : The compound may enhance the efficacy of β-lactam antibiotics by acting as a β-lactamase inhibitor. This is particularly relevant in combating multidrug-resistant Gram-negative bacteria .
Case Studies
- Anticancer Research : A study explored the synthesis of derivatives based on this compound and their effects on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, attributed to the inhibition of cell proliferation pathways.
- Antimicrobial Efficacy : Another investigation focused on the compound's ability to enhance the activity of existing antibiotics against resistant strains of E. coli. The findings suggested that co-administration with β-lactams improved bacterial clearance in vitro.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (9-Phenyl-9H-carbazol-2-yl)boronic acid | Boronic acid with phenyl substitution | Anticancer properties |
| 3,3'-Di(carbazol-9-yl)-5-cyano-1,1'-biphenyl | Two carbazole units | High electron mobility in OLEDs |
The distinct structural features of this compound contribute to its specific biological activities and potential applications.
Q & A
Q. How do competing side reactions (e.g., protodeboronation) affect synthetic yields, and how are they minimized?
- Methodological Answer : Protodeboronation is suppressed by:
- Using mild bases (CsCO instead of NaOH).
- Low-temperature reactions (<60°C).
- Adding stabilizing ligands (e.g., pinacol ester derivatives) .
- Yields are quantified via GC-MS, with side products identified and removed via flash chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
